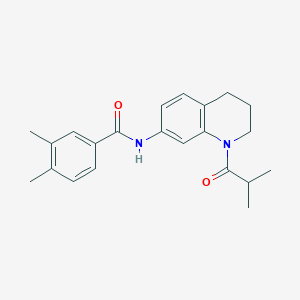
(1,3,4-Oxadiazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1,3,4-Oxadiazol-2-yl)methanol” is a type of heterocyclic compound known as 1,3,4-oxadiazole . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . These structures have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves various methods . For instance, a high-yielding photo catalytic method has been used for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles . Another method involves the oxidative heterocyclization of substituted semicarbazones .Molecular Structure Analysis
The molecular structure of “(1,3,4-Oxadiazol-2-yl)methanol” includes two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The InChI code for this compound is 1S/C3H4N2O2/c6-1-3-5-4-2-7-3/h2,6H,1H2 .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse and depend on the specific derivative and conditions . For instance, the reaction of 2-amino-1,3,4-oxadiazoles with substituted semicarbazones under photo catalytic conditions results in the formation of new 1,3,4-oxadiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1,3,4-Oxadiazol-2-yl)methanol” include a molecular weight of 100.08 . The compound is a grey microcrystalline powder with a melting point onset at 174.63 °C and peak max at 176.20 °C .Applications De Recherche Scientifique
Anticancer Therapy
Compounds containing the 1,3,4-oxadiazol moiety, such as “(1,3,4-Oxadiazol-2-yl)methanol”, have been designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors . EGFR is a critical enzyme in cell cycle regulation and is a promising target for anticancer drugs. Studies have shown that derivatives of 1,3,4-oxadiazol exhibit significant anticancer activity against various human cancer cell lines, including prostate, lung, and liver cancers . These compounds have demonstrated potent cytotoxicity, with some showing superior potency compared to established anticancer drugs .
Biological Activity in Medicine
The 1,3,4-oxadiazole derivatives are known for their wide range of biological activities. They have been found to possess antibacterial, antifungal, analgesic, anti-inflammatory, anticonvulsant, antihypertensive, antiviral, anti-HIV, and antidiabetic properties . This makes them valuable in medicinal chemistry as they can be used as surrogates for carboxylic acids, esters, and carboxamides due to their privileged structure .
Agriculture Applications
In agriculture, 1,3,4-oxadiazoles are utilized for their herbicidal, insecticidal, and fungicidal properties . They play an important role in plant protection and are effective in combating various plant diseases caused by phytopathogenic fungi . The ability to synthesize complex structures containing the oxadiazole ring has led to the development of new methods for obtaining these biologically active compounds .
Antimicrobial Agents
The heterocyclic structure of 1,3,4-oxadiazoles, including “(1,3,4-Oxadiazol-2-yl)methanol”, contributes to their antimicrobial efficacy . These compounds have been shown to exhibit antibacterial and antiviral activities, making them potential candidates for the development of new antimicrobial agents .
Neurological Disorders Treatment
Due to their anticonvulsant and antihypertensive effects , 1,3,4-oxadiazole derivatives are being researched for the treatment of neurological disorders. Their ability to modulate neurotransmitter systems could lead to new therapies for conditions such as epilepsy and hypertension .
Cardiovascular Disease Management
The anti-inflammatory and analgesic properties of 1,3,4-oxadiazole compounds suggest their potential use in managing cardiovascular diseases. By reducing inflammation and pain, these compounds could help in the treatment of conditions like atherosclerosis and heart failure .
Mécanisme D'action
Target of Action
The primary targets of (1,3,4-Oxadiazol-2-yl)methanol are various enzymes and proteins that contribute to cell proliferation, particularly in cancer cells . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .
Mode of Action
(1,3,4-Oxadiazol-2-yl)methanol interacts with its targets by inhibiting their activities, thereby disrupting the normal functioning of cancer cells . For instance, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing cancer cell proliferation . Similarly, by inhibiting HDAC, it affects gene expression and induces cell cycle arrest .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting thymidylate synthase, it disrupts the synthesis of thymidine monophosphate, a precursor of DNA . Inhibition of HDAC leads to an increase in acetylation of histones, altering chromatin structure and affecting gene expression . Inhibition of topoisomerase II interferes with DNA topology and replication . By inhibiting telomerase, it prevents the extension of telomeres, leading to cellular senescence and apoptosis .
Result of Action
The result of the action of (1,3,4-Oxadiazol-2-yl)methanol is the inhibition of cancer cell proliferation. By targeting and inhibiting key enzymes involved in cell proliferation, it induces cell cycle arrest and apoptosis, leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of (1,3,4-Oxadiazol-2-yl)methanol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other substances, such as binding proteins or competing substrates, can influence its efficacy .
Orientations Futures
The future directions for research on 1,3,4-oxadiazole derivatives are promising. Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
Propriétés
IUPAC Name |
1,3,4-oxadiazol-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-1-3-5-4-2-7-3/h2,6H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVNVDTWWMOZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,4-Oxadiazol-2-yl)methanol | |
CAS RN |
1934983-06-8 |
Source


|
| Record name | 1,3,4-oxadiazol-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

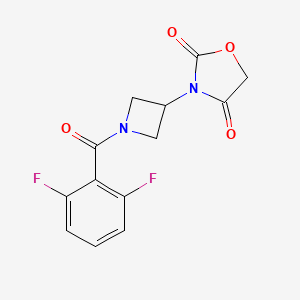

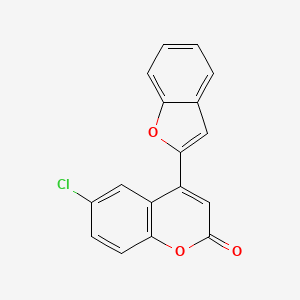
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2882155.png)


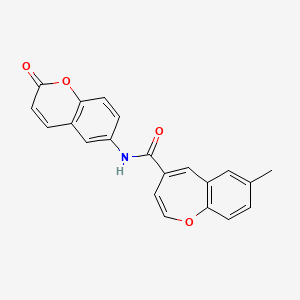
![N-Phenyl-2-hexyl[60]fulleropyrrolidine](/img/structure/B2882161.png)
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2882162.png)
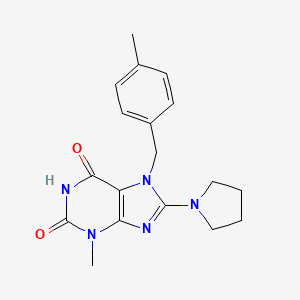
![2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2882165.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2882170.png)
